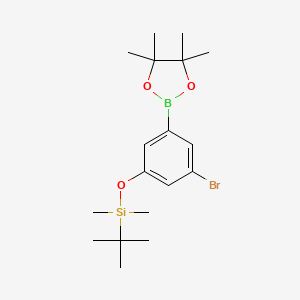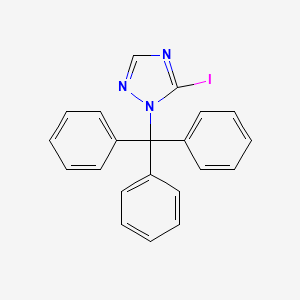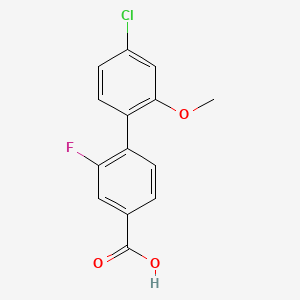
(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane
Übersicht
Beschreibung
(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane is a complex organic compound that features a brominated phenoxy group, a boronate ester, and a tert-butyl dimethylsilane group. This compound is of significant interest in organic synthesis and materials science due to its unique structural properties and reactivity.
Wirkmechanismus
Target of Action
The primary target of 3-Bromo-5-t-butyldimethylsilyloxyphenylboronic acid, pinacol ester, is the reactive oxygen species (ROS) . ROS are chemically reactive molecules containing oxygen, which play a significant role in cell signaling and homeostasis. During times of environmental stress, ros levels can increase dramatically, leading to significant damage to cell structures, a condition known as oxidative stress .
Mode of Action
This compound is used to structurally modify hyaluronic acid (HA) to create a ROS-responsive drug delivery system . The compound interacts with its target by responding to the presence of ROS. When ROS levels are high, the compound is designed to release its payload rapidly .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura cross-coupling reaction , a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group tolerant reaction conditions, making it a valuable tool in organic synthesis .
Pharmacokinetics
It’s important to note that phenylboronic pinacol esters, such as this compound, are known to be susceptible to hydrolysis, especially at physiological ph . This suggests that the compound’s bioavailability may be influenced by the pH of its environment.
Result of Action
The result of the compound’s action is the formation of a drug delivery system that can effectively deliver therapeutic agents in response to elevated ROS levels . For example, curcumin (CUR) has been encapsulated in this drug delivery system to form curcumin-loaded nanoparticles (HA@CUR NPs).
Action Environment
The action of this compound is influenced by the presence of ROS and the pH of its environment . High levels of ROS trigger the release of the compound’s payload, while the rate of hydrolysis of the compound, which can impact its stability and efficacy, is accelerated at physiological pH .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane typically involves multiple steps, including halogenation, borylation, and silylation reactionsThe final step involves the silylation of the phenoxy group using tert-butyl dimethylsilyl chloride under basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction parameters and the use of high-purity reagents to minimize impurities.
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boronate ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Hydrolysis: The silyl ether group can be hydrolyzed under acidic or basic conditions to yield the corresponding phenol
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Acids/Bases: For hydrolysis of the silyl ether group.
Major Products
Substituted Phenoxy Compounds: From substitution reactions.
Biaryl Compounds: From Suzuki-Miyaura coupling reactions.
Phenols: From hydrolysis reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its boronate ester group is particularly useful in cross-coupling reactions, making it valuable in the synthesis of pharmaceuticals and organic materials .
Biology and Medicine
Industry
In industry, this compound can be used in the development of advanced materials, such as polymers and electronic devices, due to its unique structural properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- 1,3,5-Tris(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene
- tert-Butyl 4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)-1-piperidinecarboxylate
Uniqueness
What sets (3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)(tert-butyl)dimethylsilane apart is its combination of a brominated phenoxy group, a boronate ester, and a silyl ether. This unique combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Eigenschaften
IUPAC Name |
[3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]-tert-butyl-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H30BBrO3Si/c1-16(2,3)24(8,9)21-15-11-13(10-14(20)12-15)19-22-17(4,5)18(6,7)23-19/h10-12H,1-9H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXERDKXIELAFHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC(=C2)Br)O[Si](C)(C)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H30BBrO3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80675275 | |
| Record name | [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
413.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1218789-51-5 | |
| Record name | 2-[3-Bromo-5-[[(1,1-dimethylethyl)dimethylsilyl]oxy]phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1218789-51-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy](tert-butyl)dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80675275 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![4-[[8-[(1-Oxo-2-propenyl)oxy]octyl]oxy] benzoic acid](/img/structure/B595445.png)

![3-Bromoimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B595450.png)



![4-Chloro-6-methyl-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B595456.png)

